molecular formula C10H7F6NO3S B5917421 Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- CAS No. 55734-41-3

Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)-

Cat. No.: B5917421
CAS No.: 55734-41-3
M. Wt: 335.22 g/mol
InChI Key: CKWMYBMYJVUCMK-UHFFFAOYSA-N
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Description

Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- typically involves the reaction of aziridine with a phenylsulfonylating agent. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products: The major products formed from these reactions include various substituted amines, ethers, and thioethers, depending on the nucleophile used .

Scientific Research Applications

Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- primarily involves the nucleophilic ring-opening reactions of the aziridine ring. The presence of electron-withdrawing groups such as the phenylsulfonyl and trifluoromethyl groups activates the ring towards nucleophilic attack, leading to the formation of reactive intermediates that can further react to form various products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)- is unique due to the presence of both phenylsulfonyl and trifluoromethyl groups, which enhance its reactivity and potential applications. The combination of these groups imparts distinct chemical properties that differentiate it from other aziridine derivatives.

Properties

IUPAC Name

[2,2-bis(trifluoromethyl)aziridin-1-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3S/c11-9(12,13)8(10(14,15)16)6-17(8)20-21(18,19)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWMYBMYJVUCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1OS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339353
Record name 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55734-41-3
Record name 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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